![molecular formula C28H32Cl2N2O2 B2773350 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 478041-41-7](/img/structure/B2773350.png)
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 2,6-dichlorophenyl group could be introduced via electrophilic aromatic substitution, while the 1,2-oxazole group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,6-dichlorophenyl group would likely be planar due to the aromaticity of the phenyl ring, while the 4-pentylcyclohexyl group would have a more three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the 2,6-dichlorophenyl group could undergo further electrophilic aromatic substitution reactions, while the 1,2-oxazole group could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,6-dichlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds structurally related to 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide demonstrate significant antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized oxazolyl-7-chloroquinazolin-4(3H)ones with properties that include combating microbial infections, a category under which the aforementioned compound can be classified (Patel & Shaikh, 2011). Similarly, Desai, Dodiya, and Shihora (2011) developed a series of carboxamides with potent antibacterial and antifungal properties, highlighting the potential of oxazole derivatives in this domain (Desai, Dodiya, & Shihora, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide have been a focus in several studies. Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of anticonvulsant enaminones, which bear structural similarities to the compound , providing insights into their molecular conformations (Kubicki, Bassyouni, & Codding, 2000). Kumar, Saraiah, Misra, and Ila (2012) reported on the synthesis of substituted oxazoles, which are structurally akin to the compound, offering valuable information on the chemical pathways involved (Kumar, Saraiah, Misra, & Ila, 2012).
Potential Pharmaceutical Applications
The structure of 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide suggests potential pharmaceutical applications, particularly in the domain of antimicrobial and antifungal agents. This is corroborated by studies such as those by Limban, Marutescu, and Chifiriuc (2011), who synthesized and evaluated thiourea derivatives with antimicrobial properties, highlighting the potential of such compounds in pharmaceutical research (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N2O2/c1-3-4-5-7-19-10-12-20(13-11-19)21-14-16-22(17-15-21)31-28(33)25-18(2)34-32-27(25)26-23(29)8-6-9-24(26)30/h6,8-9,14-17,19-20H,3-5,7,10-13H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDAVXCTBVJZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)
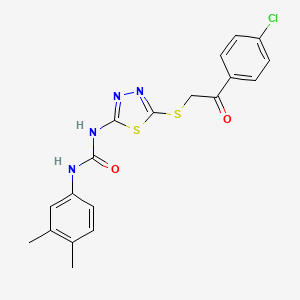
![2-[6-Amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2773273.png)

![6-{[2-Benzyl-2-imidazolinyl]sulfonyl}chromen-2-one](/img/structure/B2773276.png)
![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)
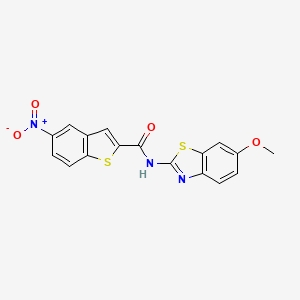
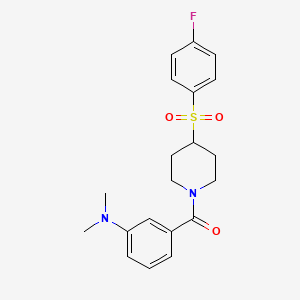
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2773281.png)
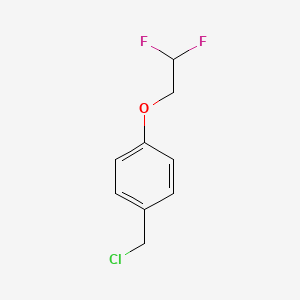
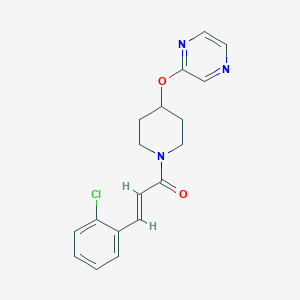
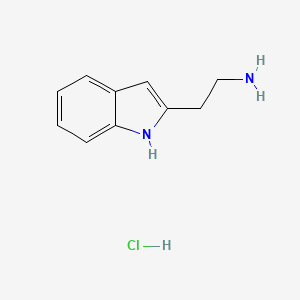
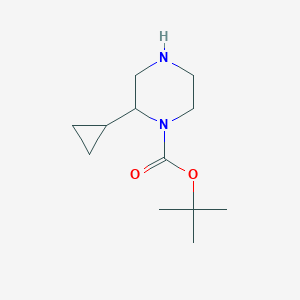
![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)